1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene 1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene
Brand Name: Vulcanchem
CAS No.: 18434-08-7
VCID: VC21068424
InChI: InChI=1S/C48H66O2/c1-5-9-13-15-19-39(17-11-7-3)37-49-47-33-29-45(30-34-47)43-25-21-41(22-26-43)42-23-27-44(28-24-42)46-31-35-48(36-32-46)50-38-40(18-12-8-4)20-16-14-10-6-2/h21-36,39-40H,5-20,37-38H2,1-4H3
SMILES: CCCCCCC(CCCC)COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)OCC(CCCC)CCCCCC
Molecular Formula: C48H66O2
Molecular Weight: 675 g/mol

1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene

CAS No.: 18434-08-7

Cat. No.: VC21068424

Molecular Formula: C48H66O2

Molecular Weight: 675 g/mol

* For research use only. Not for human or veterinary use.

1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene - 18434-08-7

Specification

CAS No. 18434-08-7
Molecular Formula C48H66O2
Molecular Weight 675 g/mol
IUPAC Name 1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene
Standard InChI InChI=1S/C48H66O2/c1-5-9-13-15-19-39(17-11-7-3)37-49-47-33-29-45(30-34-47)43-25-21-41(22-26-43)42-23-27-44(28-24-42)46-31-35-48(36-32-46)50-38-40(18-12-8-4)20-16-14-10-6-2/h21-36,39-40H,5-20,37-38H2,1-4H3
Standard InChI Key JMLYWQXLJYRYHL-UHFFFAOYSA-N
SMILES CCCCCCC(CCCC)COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)OCC(CCCC)CCCCCC
Canonical SMILES CCCCCCC(CCCC)COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)OCC(CCCC)CCCCCC

Introduction

The compound 1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene is a complex organic molecule that belongs to the class of quaterphenyl derivatives. It features a quaterphenyl backbone with two 2-butyloctoxy substituents attached to the terminal phenyl rings. This structure suggests potential applications in materials science, particularly in the field of organic electronics due to its extended conjugation and solubilizing alkyl chains.

Synthesis

The synthesis of such quaterphenyl derivatives typically involves multi-step reactions, including Suzuki coupling or other cross-coupling reactions to form the quaterphenyl backbone, followed by etherification to introduce the 2-butyloctoxy groups. Here is a general outline:

  • Quaterphenyl Backbone Formation: This involves the coupling of phenylboronic acids or their equivalents with aryl halides using palladium catalysts.

  • Etherification: The introduction of 2-butyloctoxy groups can be achieved through Williamson ether synthesis, involving the reaction of phenolic precursors with 2-butyloctyl bromide in the presence of a base.

Potential Applications

  • Organic Electronics: Quaterphenyl derivatives are of interest in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) due to their potential as charge transport materials or emitters. Their extended conjugation and solubilizing groups can enhance device performance.

  • Thermal Stability: These compounds often exhibit high thermal stability, making them suitable for applications where heat resistance is crucial.

Research Findings

While specific research findings on 1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene are not available, related compounds have shown promising results in organic electronics. For instance, quaterphenyl derivatives have been explored for their optical and electrical properties, which are critical in photovoltaic and display technologies.

Data Tables

Given the lack of specific data on this compound, we can consider related quaterphenyl derivatives for comparison:

CompoundMolecular FormulaMolecular WeightThermal Stability
4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenylC48_{48}H66_{66}O2_{2}Not specifiedHigh
LT-S9046 (DTDCTB)C27_{27}H21_{21}N3_{3}O403.48 g/mol>280 °C (0.5% weight loss)

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